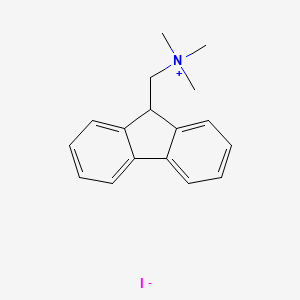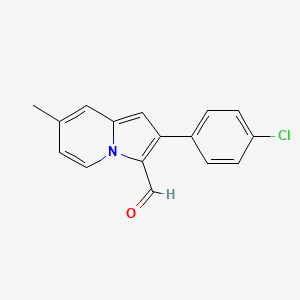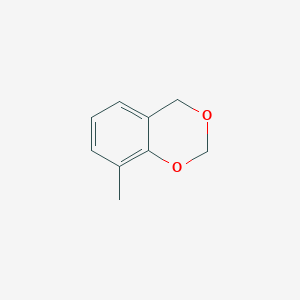![molecular formula C22H20O5 B14150810 1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- CAS No. 205653-95-8](/img/structure/B14150810.png)
1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- is a complex organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes a naphthalenedione core substituted with a benzoyloxy group and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthoquinone core, followed by the introduction of the benzoyloxy and hydroxy substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The benzoyloxy and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an antioxidant and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- involves its ability to participate in redox reactions. The compound can generate reactive oxygen species (ROS) and modulate cellular redox states, affecting various molecular targets and pathways. These include the activation of protein kinase C and the modulation of gene expression related to oxidative stress responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Naphthalenedione, 2,3-dimethyl-
- 2-Benzoyl-3-[(4-fluorophenyl)methyl]-1,4-naphthalenedione
- 2,3-Dimethoxy-1,4-naphthalenedione
Uniqueness
1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate redox states and generate ROS makes it particularly interesting for research in oxidative stress and related fields.
Propiedades
Número CAS |
205653-95-8 |
|---|---|
Fórmula molecular |
C22H20O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] benzoate |
InChI |
InChI=1S/C22H20O5/c1-22(2,13-27-21(26)14-8-4-3-5-9-14)12-17-18(23)15-10-6-7-11-16(15)19(24)20(17)25/h3-11,23H,12-13H2,1-2H3 |
Clave InChI |
IEHVESOICXKEAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)COC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


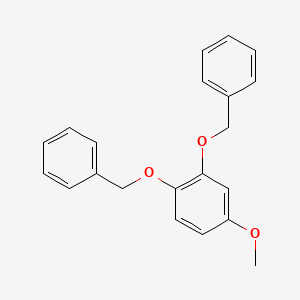
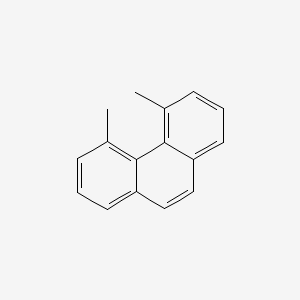
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
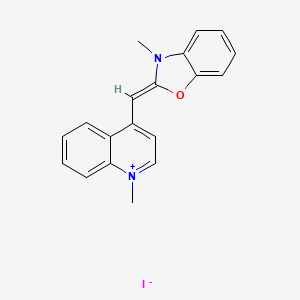
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
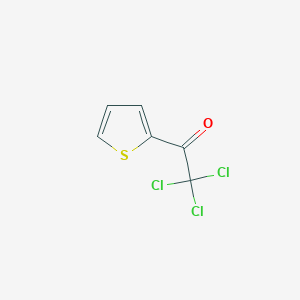
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)
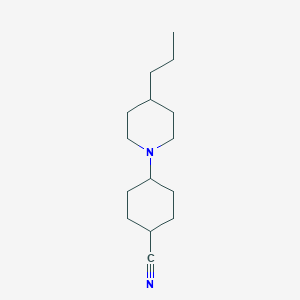
![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)
